molecular formula C19H20Cl2N2O2S B447029 1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene CAS No. 346692-11-3

1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene

Cat. No.: B447029
CAS No.: 346692-11-3
M. Wt: 411.3g/mol
InChI Key: VYBPXKMCRHJFNB-QPJJXVBHSA-N
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Description

1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a complex organic compound with a molecular formula of C19H20Cl2N2O2S. This compound is characterized by the presence of dichlorobenzene, piperazine, and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Nucleophilic substitution: reactions where the dichlorobenzene is reacted with piperazine derivatives.

    Sulfonylation: reactions to introduce the sulfonyl group.

    Alkylation: reactions to attach the phenylprop-2-enyl group to the piperazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: for controlled synthesis.

    Continuous flow reactors: for large-scale production.

    Purification techniques: such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Sulfides: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways related to its sulfonyl and piperazine groups.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: Shares the dichlorobenzene core but lacks the piperazine and sulfonyl groups.

    Piperazine derivatives: Similar in structure but vary in the substituents attached to the piperazine ring.

    Sulfonyl compounds: Contain the sulfonyl group but differ in the rest of the molecular structure.

Uniqueness

1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is unique due to its combination of dichlorobenzene, piperazine, and sulfonyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2S/c20-17-8-9-18(21)19(15-17)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBPXKMCRHJFNB-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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